Cas no 2309314-91-6 (8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane)

8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane 化学的及び物理的性質
名前と識別子
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- ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone
- 3,4-dihydro-2H-chromen-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
- 8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane
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- インチ: 1S/C20H23N3O2/c24-20(19-9-6-14-4-1-2-5-18(14)25-19)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17,19H,6-9,12-13H2
- InChIKey: PFDVMYWJRSGIIR-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CCC1C(N1C2CC(CC1CC2)N1C=CC=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 499
- XLogP3: 2.9
- トポロジー分子極性表面積: 47.4
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-2428-10mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6549-2428-40mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6549-2428-20μmol |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6549-2428-50mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6549-2428-2μmol |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6549-2428-10μmol |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6549-2428-15mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6549-2428-5mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6549-2428-75mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6549-2428-1mg |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
2309314-91-6 | 1mg |
$81.0 | 2023-09-08 |
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octaneに関する追加情報
Comprehensive Analysis of 8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS No. 2309314-91-6)
The compound 8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, identified by its CAS number 2309314-91-6, represents a sophisticated molecular structure with significant potential in pharmaceutical research and development. This bicyclic derivative combines a benzopyran scaffold with a pyrazole moiety, offering unique physicochemical properties that make it a subject of interest for drug discovery. Researchers are particularly intrigued by its potential applications in modulating central nervous system (CNS) targets, given the structural similarity to known bioactive molecules.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like this one, especially those featuring fused ring systems. The presence of both benzopyran and pyrazole rings in this molecule suggests possible interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These structural features align with current trends in medicinal chemistry, where researchers seek to develop selective modulators with improved pharmacokinetic profiles.
The 8-azabicyclo[3.2.1]octane (tropane) core in this compound is particularly noteworthy, as this scaffold appears in numerous pharmacologically active substances. When combined with the 3,4-dihydro-2H-1-benzopyran-2-carbonyl group, it creates a unique three-dimensional structure that may offer advantages in target binding affinity and metabolic stability. These characteristics are highly sought after in modern drug design, especially for CNS-targeting therapeutics where blood-brain barrier penetration is crucial.
From a synthetic chemistry perspective, the construction of this molecule presents interesting challenges that have attracted attention in organic synthesis forums and publications. The CAS 2309314-91-6 compound requires sophisticated bond-forming strategies to assemble its complex architecture, making it a valuable case study for advanced synthetic methodologies. Recent discussions in chemical literature have highlighted the importance of such structurally diverse compounds for expanding medicinal chemistry space and exploring novel structure-activity relationships.
Analytical characterization of this substance involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its precise structure. The pyrazole nitrogen atoms and bridged bicyclic system create distinct spectroscopic signatures that facilitate identification and purity assessment. These analytical aspects are particularly relevant to quality control in pharmaceutical development, where precise structural verification is mandatory.
Current research trends suggest potential applications of this compound in addressing unmet medical needs, particularly in neurological disorders. The combination of lipophilic benzopyran and hydrogen-bonding pyrazole moieties may offer optimal properties for blood-brain barrier penetration - a critical factor in CNS drug development. This aligns with growing interest in novel therapeutics for conditions where current treatment options remain limited.
The physicochemical properties of 8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane suggest it may exhibit favorable drug-like characteristics, as predicted by computational models. Parameters such as logP, polar surface area, and molecular flexibility appear within ranges typically associated with orally bioavailable compounds. These attributes make it an interesting candidate for further preclinical evaluation in various therapeutic areas.
Patent literature reveals growing interest in similar structural classes, particularly for their potential in modulating neurotransmitter systems. While specific applications of CAS 2309314-91-6 remain proprietary in many cases, the structural features suggest possible activity at dopaminergic, serotonergic, or adrenergic targets. This aligns with current pharmaceutical industry focus on precision medicine approaches for neurological and psychiatric conditions.
From a safety perspective, preliminary evaluations of related compounds suggest that proper molecular optimization can achieve desirable therapeutic indices. The presence of multiple hydrogen bond acceptors and moderate lipophilicity in this structure may contribute to balanced ADME properties (Absorption, Distribution, Metabolism, and Excretion), though comprehensive toxicological studies would be necessary for full characterization.
In the context of green chemistry initiatives, synthetic routes to this compound are being evaluated for their atom economy and environmental impact. Researchers are particularly interested in developing catalytic methods for constructing its complex framework, reflecting broader trends toward sustainable pharmaceutical manufacturing. These considerations are increasingly important in both academic and industrial settings.
The scientific community continues to explore the full potential of 8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane and related structures. With advances in computational drug design and high-throughput screening technologies, such molecules are likely to play significant roles in future therapeutic developments. Their structural complexity offers rich opportunities for medicinal chemistry optimization while presenting fascinating challenges for synthetic chemists.
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